molecular formula C3H8S2 B087085 1,3-Propanedithiol CAS No. 109-80-8

1,3-Propanedithiol

Cat. No. B087085
CAS RN: 109-80-8
M. Wt: 108.23 g/mol
InChI Key: ZJLMKPKYJBQJNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Propanedithiol and its derivatives has been a subject of interest for several decades. A notable approach involves the synthesis of styrenic resins containing 1,3-propanedithiol functions, which are capable of forming 1,3-dithiane derivatives with carbonyl compounds. These resins have been shown to be effective for solid-phase synthesis, highlighting their potential in combinatorial chemistry (Bertini et al., 2003). Another method described the synthesis of bioactive compounds via 2-methylthio-1,3-propanedithiol, showcasing its utility in producing naturally occurring compounds (Anthoni et al., 1982).

Molecular Structure Analysis

While specific studies detailing the molecular structure analysis of 1,3-Propanedithiol were not identified in the current search, the molecular structure of 1,3-Propanedithiol, like other dithiols, plays a crucial role in its reactivity and utility in synthesis. Its structure allows for the formation of cyclic thioethers and polymers, underlining its importance in materials science.

Chemical Reactions and Properties

1,3-Propanedithiol is extensively used in the synthesis of thioacetals and thioketals, which are valuable intermediates in organic synthesis. A novel nonthiolic, odorless 1,3-propanedithiol equivalent was introduced for thioacetalization reactions, demonstrating chemoselectivity between aldehydes and ketones (Liu et al., 2003). This highlights the compound's versatility and its potential in odor-sensitive applications.

Physical Properties Analysis

The physical properties of 1,3-Propanedithiol, such as boiling point, melting point, and solubility, are critical for its handling and use in various chemical reactions. While the specific physical properties were not detailed in the research found, these properties generally influence the compound's behavior in synthesis and its applications in material science.

Chemical Properties Analysis

1,3-Propanedithiol's chemical properties, including its reactivity with carbonyl compounds to form dithianes and its role in solid-phase synthesis, are of significant interest. Its ability to undergo nucleophilic substitution reactions makes it a valuable reagent in organic synthesis. The development of odorless 1,3-propanedithiol equivalents also opens new avenues for its use in environments where odor is a concern (Matoba et al., 2006).

Scientific Research Applications

  • Biotechnological Production of 1,3-Propanediol : 1,3-Propanediol, a derivative of 1,3-Propanedithiol, is a crucial chemical in the production of valuable products like cosmetics, foods, lubricants, and medicines. Its biosynthesis via genetically engineered microorganisms, particularly from glycerol, is a significant area of research, offering an economically viable and environmentally friendly approach (Yang et al., 2018).

  • Synthetic Chemistry Applications : 1,3-Propanedithiol is used in organic reactions, such as the reduction of azides and protection of carbonyl groups. Odorless variants of 1,3-Propanedithiol have been developed to replace the malodorous traditional reagents (Matoba et al., 2006).

  • Photoelectron Spectroscopy and Molecular Orbital Studies : Research involving 1,3-Propanedithiol has contributed to understanding the electronic structure of molecules. Studies using ultraviolet photoelectron spectroscopy and ab initio molecular orbital calculations have been conducted to explore the spectral changes and structural conformations of 1,3-Propanedithiol (Shen & Nyberg, 1992).

  • Downstream Processing of Biologically Produced Diols : The separation of 1,3-Propanediol from fermentation broth, a critical aspect of its microbial production, is a field of study. Innovations in recovery and purification methods, particularly those that improve yield, purity, and energy consumption, are vital (Xiu & Zeng, 2008).

  • Genetic and Metabolic Engineering : Enhancing the yield of 1,3-Propanediol through genetic and metabolic engineering of microorganisms is a crucial research area. This involves manipulating biochemical pathways and utilizing crude glycerol from biodiesel industries (Saxena et al., 2009).

  • Oxidation and Structural Studies : The oxidation of 1,3-Propanedithiol and its implications for molecular structure have been studied, providing insights into the process's chemical dynamics (Tajima & Honda, 1987).

  • Chemoselectivity in Organic Synthesis : 1,3-Propanedithiol equivalents have been synthesized and applied in thioacetalization reactions. These compounds show chemoselectivity between aldehydes and ketones, offering novel approaches in organic synthesis (Liu et al., 2003).

  • Applications in Polymer Production : 1,3-Propanediol serves as a monomer for producing polyesters, polyethers, and polyurethanes, thus playing a pivotal role in the development of biodegradable plastics, films, solvents, adhesives, detergents, and more (Kaur et al., 2012).

  • Stress-Induced Metabolic Pathway Engineering : Engineering microbial strains like Escherichia coli for the production of 1,3-Propanediol from glucose showcases the progress in metabolic pathway engineering (Liang et al., 2010).

  • Surface-Enhanced Raman Scattering Studies : The adsorption characteristics of 1,3-Propanedithiol on gold have been investigated using surface-enhanced Raman scattering, contributing to our understanding of molecular adsorption and self-assembly on metal surfaces (Joo et al., 2000).

Safety And Hazards

1,3-Propanedithiol is a flammable liquid and vapor . It is toxic if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

The production of 1,3-Propanedithiol from renewable feedstocks by green processes is attracting wide attention . Although biological production of 1,3-Propanedithiol has been commercialized, the development of more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors is highly desired to further reduce production costs .

properties

IUPAC Name

propane-1,3-dithiol
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InChI

InChI=1S/C3H8S2/c4-2-1-3-5/h4-5H,1-3H2
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InChI Key

ZJLMKPKYJBQJNH-UHFFFAOYSA-N
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Canonical SMILES

C(CS)CS
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Molecular Formula

C3H8S2
Record name 1,3-DIMERCAPTOPROPANE
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DSSTOX Substance ID

DTXSID0059376
Record name 1,3-Propanedithiol
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Molecular Weight

108.23 g/mol
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Physical Description

1,3-dimercaptopropane is a clear orange oil with a disagreeable odor. (NTP, 1992), Liquid with a disagreeable odor; [Merck Index] Clear orange liquid; [NTP] Clear colorless to pale yellow liquid; [Acros Organics MSDS], Liquid, liquid with odour of sulfur or meat
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Boiling Point

336 °F at 760 mmHg (NTP, 1992), 169.00 to 173.00 °C. @ 760.00 mm Hg
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Flash Point

138 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), insoluble in water; miscible in fat
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Density

1.0722 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.077-1.078 (d20/4)
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Vapor Pressure

16.3 mmHg at 28 °F ; 22.8 mmHg at 77 °F; 34.6 mmHg at 108 °F (NTP, 1992), 22.8 [mmHg]
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Product Name

1,3-Propanedithiol

CAS RN

109-80-8
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Melting Point

-110 °F (NTP, 1992), -79 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,840
Citations
Q Liu, G Che, H Yu, Y Liu, J Zhang… - The Journal of …, 2003 - ACS Publications
2-[2-Chloro-1-(1-chlorovinyl)allylidene]-1,3-dithiane 1 was synthesized by the chlorination of 3-(1,3)-dithianylidenepentane-2,4-dione 2 using the Vilsmeier−Haack reagent in 99% yield. …
Number of citations: 95 pubs.acs.org
SW Joo, SW Han, K Kim - The Journal of Physical Chemistry B, 2000 - ACS Publications
The adsorption behavior of 1,3-propanedithiol (1,3-PDT) on a colloidal gold surface has been investigated by means of surface-enhanced Raman scattering (SERS). 1,3-PDT …
Number of citations: 76 pubs.acs.org
M Matoba, T Kajimoto, K Nishide… - Chemical and …, 2006 - jstage.jst.go.jp
2-Dodecyl-1, 3-propanedithiol (2a) was prepared without a malodorous procedure as an odorless reagent that was usable in place of 1, 3-propanedithiol (1) in organic reactions, eg, in …
Number of citations: 27 www.jstage.jst.go.jp
TB Rauchfuss, JS Shu, DM Roundhill - Inorganic Chemistry, 1976 - ACS Publications
Synthesis and chemistry of new nickel, palladium, and platinum complexes of 1,2-ethanedithiol, 1,3-propanedithiol, 1,4-butanedit Page 1 2096 Inorganic Chemistry, Vol. No. Rauchfuss, …
Number of citations: 62 pubs.acs.org
Y Pei, BOS Wickham - Tetrahedron letters, 1993 - Elsevier
PII: S0040-4039(00)60386-6 Page 1 TetralwJron Letters. Vol. 34, No. 47, pp. 7509-7512.1993 0040~4039193 $6.00 + .Otl printed in Great Britain Pergamon Ress Ltd Regioselective …
Number of citations: 62 www.sciencedirect.com
A Nain, YT Tseng, SC Wei, AP Periasamy… - Journal of hazardous …, 2020 - Elsevier
We have prepared copper nanoclusters (Cu NCs) in the presence of bovine serum albumin (BSA) and 1,3-propanedithiol (PDT). The PDT/BSA–Cu NCs possess great activities against …
Number of citations: 29 www.sciencedirect.com
P Bultinck, A Goeminne, D Van de Vondel - Journal of Molecular Structure …, 1996 - Elsevier
By carrying out Hartree-Fock full, symmetry unconstrained geometry optimizations on the 25 symmetrically unique staggered conformers, using the 4-31+G ∗ basis set it was found that, …
Number of citations: 1 www.sciencedirect.com
TM Lam, C Lee, K Katardjieff, T Otsuki - Bioorganic & medicinal chemistry …, 2010 - Elsevier
A novel epoxide 2 was formed as the major product in the reaction of 2-bromo-3-methyl-1,4-naphthoquinone with 1,3-propanedithiol in the presence of triethylamine in 92% yield. …
Number of citations: 4 www.sciencedirect.com
A Vigorito, C Calabrese, E Paltanin… - Physical Chemistry …, 2017 - pubs.rsc.org
The conformational space of antioxidant dihydrolipoic acid has been explored through the investigation of its pharmacophore, 1,3-propanedithiol. Five of the possible 25 non-equivalent …
Number of citations: 12 pubs.rsc.org
SP McManus, A Safavy - The Journal of Organic Chemistry, 1986 - ACS Publications
Solvolytic rates for alkyl tosylates and brosylates were determined for various binary compositions of hexa-fluoro-2-propanol (HFIP) and 1, 3-propanedithiol (PDT). ATOTs and 0 „values …
Number of citations: 6 pubs.acs.org

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